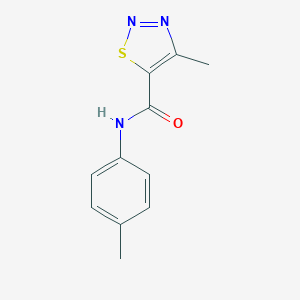
4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its anti-cancer properties. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies. In
Mécanisme D'action
4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide works by activating the STING (Stimulator of Interferon Genes) pathway, which is a key component of the innate immune system. When 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide is administered, it binds to a protein called cyclic GMP-AMP synthase (cGAS), which then produces a molecule called cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, which activates a signaling cascade that leads to the production of interferons and other cytokines. These cytokines help to activate the immune system and kill cancer cells.
Biochemical and Physiological Effects:
4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, including interferons, interleukins, and tumor necrosis factor. It has also been shown to increase the infiltration of immune cells into tumors, which can help to increase the efficacy of chemotherapy and radiation therapy. 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which can help to prevent the spread of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide has a number of advantages for lab experiments. It is a well-studied compound that has been extensively characterized in vitro and in vivo. It has been shown to be effective against a wide range of cancer cell lines and has been used in numerous preclinical studies. However, 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide also has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry to synthesize. It is also relatively unstable and can degrade over time, which can make it difficult to work with in the lab.
Orientations Futures
There are several future directions for the study of 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new formulations of 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide that are more stable and have improved pharmacokinetic properties. Additionally, there is ongoing research into the use of 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide in combination with other cancer treatments, such as immune checkpoint inhibitors and CAR-T cell therapy. Finally, there is interest in exploring the use of 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide in other disease areas, such as infectious diseases and autoimmune disorders.
Méthodes De Synthèse
4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide can be synthesized using a variety of methods, including the reaction of 4-methylphenyl hydrazine with thiocarbonyl diimidazole, followed by the reaction with 2-chloroacetyl chloride. Alternatively, it can be synthesized through the reaction of 4-methylphenyl hydrazine with 2-chloroacetyl chloride, followed by the reaction with thiourea. The synthesis of 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various types of cancer cells, including lung, breast, colon, and prostate cancer. 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide works by activating the immune system and inducing the production of cytokines, which are proteins that help regulate the immune response. 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide has also been shown to increase the efficacy of chemotherapy and radiation therapy when used in combination with these treatments.
Propriétés
IUPAC Name |
4-methyl-N-(4-methylphenyl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7-3-5-9(6-4-7)12-11(15)10-8(2)13-14-16-10/h3-6H,1-2H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKPWVISRATEOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N=NS2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(1,2-benzisoxazol-3-ylacetyl)amino]benzoate](/img/structure/B487614.png)
![Methyl 3-[(1,2-benzisoxazol-3-ylacetyl)amino]benzoate](/img/structure/B487616.png)
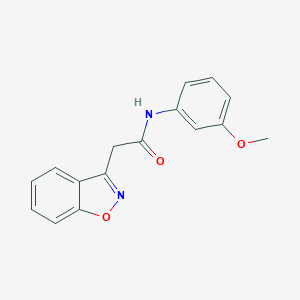
![Methyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate](/img/structure/B487660.png)
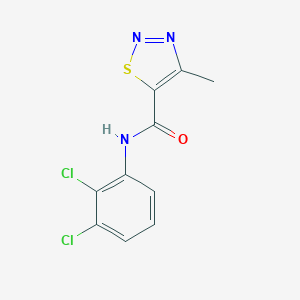
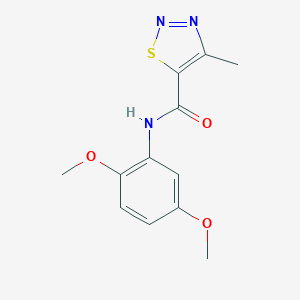
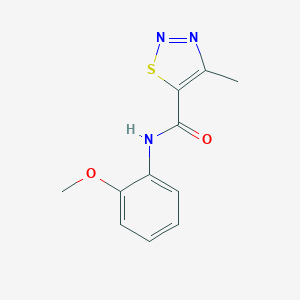
![6-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487712.png)
![3-(3-Fluorophenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487736.png)
![3,6-Bis(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487741.png)
![Methyl 2-{[(5-methyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B487745.png)
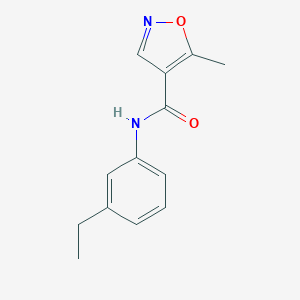
![6-Benzyl-3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487764.png)
![6-(4-Chlorophenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487785.png)